3-Iodo-2,6-lutidine chemical structure and molecular weight
3-Iodo-2,6-lutidine chemical structure and molecular weight
Title: 3-Iodo-2,6-lutidine: Structural Elucidation, Mechanistic Reactivity, and Advanced Synthetic Applications
Executive Summary
3-Iodo-2,6-lutidine (IUPAC: 3-Iodo-2,6-dimethylpyridine) is a highly functionalized heterocyclic building block that plays a pivotal role in the synthesis of complex alkaloids and advanced materials. The strategic placement of the iodine atom at the 3-position, flanked by the steric bulk of the 2,6-dimethyl groups, creates a unique reactivity profile. This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols for its application in late-stage drug development and total synthesis.
Part 1: Physicochemical Profiling & Structural Elucidation
The utility of 3-iodo-2,6-lutidine stems directly from its structural parameters. The electron-withdrawing nature of the pyridine core weakens the C3–I bond, making it highly susceptible to oxidative addition by low-valent transition metals. Simultaneously, the 2,6-dimethyl substituents provide critical steric shielding to the basic nitrogen lone pair, effectively preventing catalyst poisoning (via undesired coordination) during palladium- or copper-catalyzed cross-coupling reactions.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 3-Iodo-2,6-dimethylpyridine |
| Common Name | 3-Iodo-2,6-lutidine |
| CAS Registry Number | 29976-16-7[1] |
| Molecular Formula | C |
| Molecular Weight | 233.05 g/mol |
| SMILES | Cc1nc(C)c(I)cc1 |
Part 2: Core Reactivity and Mechanistic Pathways
The chemical versatility of 3-iodo-2,6-lutidine is defined by three primary mechanistic pathways: halogen-metal exchange, transition-metal-catalyzed cross-coupling, and N-oxidation.
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Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-BuLi) yields a highly nucleophilic 3-lithio-2,6-lutidine intermediate. This species can be trapped by various electrophiles, including epoxides and carbonyls, to construct complex carbon frameworks [2].
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Cross-Coupling (Sonogashira/Suzuki): The C3-iodine is an excellent leaving group for Pd(0) insertion. Reaction with terminal alkynes yields 3-alkynyl-2,6-lutidine derivatives, which are direct precursors to fused heterocycles like thienopyridines [3].
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N-Oxidation: Oxidation of the pyridine nitrogen using H
O /AcOH or peracids generates the corresponding N-oxide, activating the ring for subsequent cycloadditions and sigmatropic rearrangements [4].
Caption: Core reactivity pathways of 3-Iodo-2,6-lutidine leading to diverse functionalization.
Part 3: Application in Total Synthesis (The Cananodine Framework)
The strategic utility of 3-iodo-2,6-lutidine is best exemplified in the total synthesis of the cytotoxic guaipyridine alkaloid, Cananodine . Researchers utilized this building block to construct the challenging seven-membered carbocycle characteristic of the guaipyridine core [2].
The synthesis relies on a remarkable intramolecular opening of a trisubstituted epoxide. By tethering an epoxide to the 3-position of the lutidine ring, subsequent deprotonation generates a picolyl anion that attacks the epoxide in a 7-exo fashion, successfully closing the bicyclic system[2].
Caption: Workflow for the synthesis of Cananodine via intramolecular epoxide opening.
Part 4: Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just step-by-step instructions, but robust, self-validating systems. The following protocols highlight the causality behind the reagents chosen and the visual/analytical cues required to verify success.
Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol is utilized to synthesize 3-alkynyl-2,6-lutidine derivatives, precursors to thienopyridines [3].
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Reagent Preparation & Degassing: Dissolve 3-iodo-2,6-lutidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of anhydrous DMF and triethylamine (3:1 v/v).
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Causality: Triethylamine acts as both the base to neutralize the generated HI and as a transient ligand to stabilize the Pd intermediate. Rigorous sparging with argon for 15 minutes is mandatory to prevent oxidative homocoupling of the alkyne (Glaser coupling), which would deplete the substrate.
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Catalyst Addition: Add Pd(PPh
) Cl (5 mol%) and CuI (10 mol%) under a positive argon stream.-
Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI facilitates the formation of the highly nucleophilic copper acetylide, drastically accelerating the transmetalation step.
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Reaction Monitoring (Self-Validation System): Heat the mixture to 60°C.
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Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 3-iodo-2,6-lutidine spot confirms the completion of the oxidative addition. Furthermore, the continuous precipitation of triethylammonium iodide salts as a white, insoluble solid provides a secondary visual confirmation of catalytic turnover.
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Workup: Quench with saturated aqueous NH
Cl to sequester copper salts, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Generation of the Picolyl Anion for Epoxide Cyclization
This protocol details the critical activation step used in the synthesis of the Cananodine core [2].
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Lithiation (Halogen-Metal Exchange): Dissolve the epoxide-tethered 3-iodo-2,6-lutidine precursor in anhydrous THF. Cool the reaction vessel strictly to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise.
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Causality: Cryogenic temperatures are critical. If the temperature rises, n-BuLi will act as a nucleophile rather than a base, attacking the electrophilic C4 or C6 positions of the pyridine ring. Maintaining -78°C ensures exclusive and rapid iodine-lithium exchange at the 3-position.
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Anion Generation (Self-Validation System): Allow the mixture to stir for 30 minutes.
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Self-Validation Check: The successful generation of the highly delocalized substituted picolyl anion is visually confirmed by the immediate formation of a distinct orange-red solution [2]. If the solution remains pale or turns muddy brown, the lithiation has failed or quenched, typically due to moisture ingress or thermal degradation.
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Cyclization: Warm the reaction slowly to room temperature to facilitate the 7-exo intramolecular epoxide opening.
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Causality: The thermodynamic driving force of forming the stable 7-membered carbocycle overcomes the inherent steric hindrance of the trisubstituted epoxide.
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Quench and Isolation: Quench the reaction with deionized water, extract with dichloromethane, and isolate the cyclized product via flash chromatography.
Part 5: References
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Title: Synthesis of cananodine by intramolecular epoxide opening Source: Tetrahedron Letters (via NIH PMC) URL: [Link]
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Title: The Synthesis and Reactions of Thienopyridines Source: Dundee Institute of Technology (via CORE) URL: [Link]
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Title: Recent trends in the chemistry of pyridine N-oxide Source: ARKIVOC URL: [Link]
